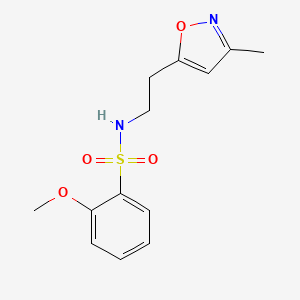
2-メトキシ-N-(2-(3-メチルイソキサゾール-5-イル)エチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, also known as MIAM, is a chemical compound that has gained interest among researchers. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular formula of 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is C13H16N2O4S, and its molecular weight is 296.34. The structure of isoxazole, a core part of this compound, consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .科学的研究の応用
抗炎症活性
イソキサゾール類は、本研究対象化合物も含まれ、抗炎症作用を示すことが実証されています。研究者らは、炎症に関連する酵素であるシクロオキシゲナーゼ-1(COX-1)の阻害剤としての可能性を探っています。 COX-1の阻害は、神経炎症に関連するがんや神経変性疾患の治療のための有望な戦略と考えられています .
鎮痛効果
一部のイソキサゾール誘導体は、鎮痛作用を示します。 本研究対象化合物に関する具体的な研究は限られていますが、イソキサゾール骨格は、その鎮痛作用について研究されてきました .
抗がんの可能性
本研究対象化合物に関する直接的な研究は少ないですが、イソキサゾール類は抗がん剤として有望であることが示されています。研究者らは、新規イソキサゾール誘導体を合成し、がん細胞に対する細胞毒性効果を評価してきました。 本研究対象化合物のこの文脈における可能性のさらなる探求は保証されています .
抗菌作用
本研究対象化合物も含まれるイソキサゾール類は、その抗菌作用について研究されてきました。本研究対象化合物に関する具体的なデータはすぐに利用できませんが、細菌や真菌に対する可能性を持つ分子クラスに属しています。 研究者らは、ベンゾフラン-イソキサゾールハイブリッドを合成し、その抗菌作用と抗真菌作用を評価してきました .
抗ウイルス活性
イソキサゾール類は、抗ウイルス剤として研究されてきました。本研究対象化合物に関する情報は限られていますが、そのイソキサゾール骨格は潜在的な抗ウイルス作用を示唆しています。 この仮説を検証するためにはさらなる研究が必要です .
その他の生物活性
イソキサゾール核は、抗けいれん作用、抗うつ作用、免疫抑制作用などの他の活性にも関連付けられています。 本研究対象化合物に関する直接的な証拠はありませんが、その構造的特徴はこれらの多様な生物学的役割と一致しています .
要約すると、2-メトキシ-N-(2-(3-メチルイソキサゾール-5-イル)エチル)ベンゼンスルホンアミドは、さまざまな分野で有望な可能性を秘めていますが、その治療的可能性を完全に理解するためにはさらなる研究が必要です。 より詳細な情報が必要な場合、または追加の質問がある場合は、お気軽にお問い合わせください! 😊 .
Safety and Hazards
将来の方向性
Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives, including 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, could be a promising direction for future research .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could potentially alter the metabolism of certain substances within the cell. Without specific information on the compound’s targets, it is difficult to predict the exact pathways that would be affected .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can all influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites. On a cellular level, this could potentially affect various cellular processes such as cell growth, differentiation, or apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances, such as cofactors or inhibitors, can also influence the compound’s action .
特性
IUPAC Name |
2-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-10-9-11(19-15-10)7-8-14-20(16,17)13-6-4-3-5-12(13)18-2/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBCWVSUXGUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
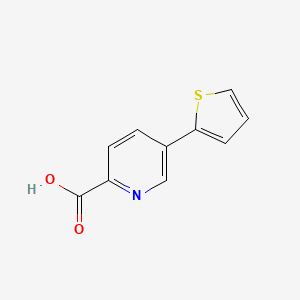
![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)

![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
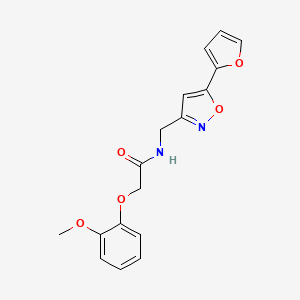
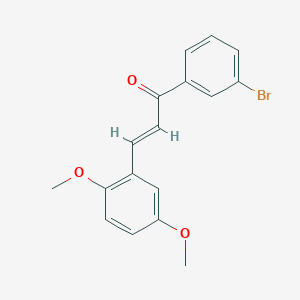
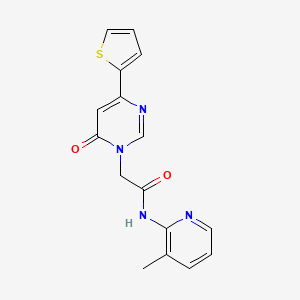
![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)
![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)

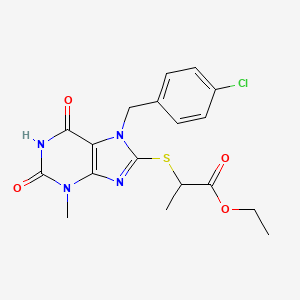
![4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2444807.png)
![6-CHLORO-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2444808.png)
